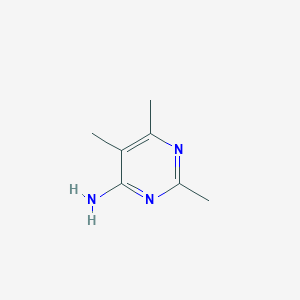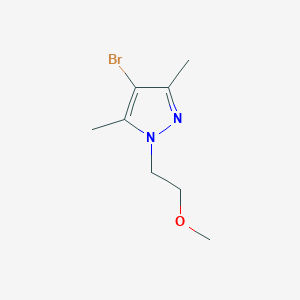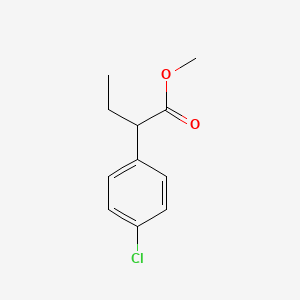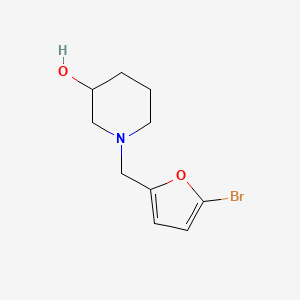
1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol were not found in the retrieved papers, piperidine derivatives in general are known to undergo a variety of intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Asymmetric Synthesis and Chemical Reactivity
The compound 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol is a versatile intermediate in the asymmetric synthesis of various piperidines, which are crucial in medicinal chemistry and organic synthesis. Research indicates the potential of this compound in the synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives. This process involves diastereoselective substitution, leading to the production of azido, amino, or benzyloxy products with high optical purity, demonstrating its utility in creating complex molecular architectures (L. Micouin et al., 1994).
Spiro[isobenzofuran-1(3H),4'-piperidines] Synthesis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] showcases another application, where the compound plays a role in creating potential central nervous system agents. This synthesis involves lithiation of bromobenzhydryl methyl ether, followed by addition of piperidone and acid-catalyzed cyclization, leading to compounds with marked inhibition of tetrabenazine-induced ptosis, indicating significant therapeutic potential (Victor J. Bauer et al., 1976).
Environmental Chemistry and Catalysis
In environmental chemistry, an eco-friendly synthesis method utilizing 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol in the creation of 3,5-dispirosubstituted piperidines via cyclo-condensation in aqueous media highlights its significance. This method employs iron(III) trifluoroacetate as a catalyst, showcasing a sustainable approach to synthesizing complex molecules with potential antibacterial activity, emphasizing the compound's role in green chemistry (T. Lohar et al., 2016).
Multicomponent Reaction Applications
The compound also finds application in multicomponent reactions for the synthesis of functionalized piperidines. Research demonstrates the use of 1,3-dicarbonyl compounds in the presence of catalytic amounts of bromodimethylsulfonium bromide, leading to highly functionalized piperidines, showcasing the compound's utility in complex organic syntheses (A. Khan et al., 2008).
Future Directions
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPEOUCOBMYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
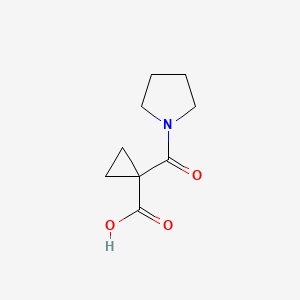
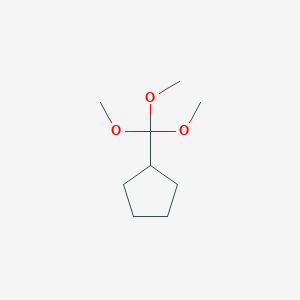
amine](/img/structure/B1527304.png)
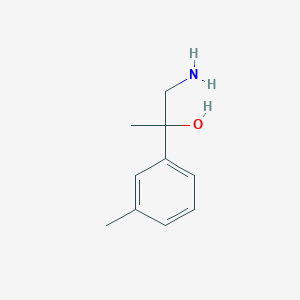

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
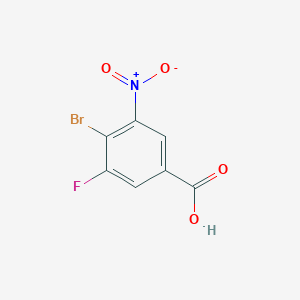
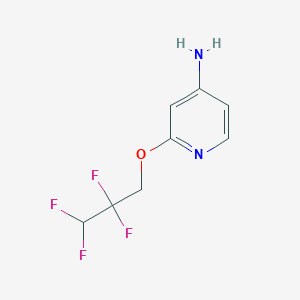
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
